molecular formula C10H16Cl2O2 B14385955 1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane CAS No. 89995-52-8

1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane

Cat. No.: B14385955
CAS No.: 89995-52-8
M. Wt: 239.14 g/mol
InChI Key: OMBOXQBIMLGIML-UHFFFAOYSA-N
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Description

1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by its two chlorine atoms, two oxygen atoms, and a spiro linkage, which gives it distinct chemical properties. It is used in various scientific research applications due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a chlorinated ketone with a diol in the presence of an acid catalyst. The reaction proceeds through the formation of a spiro intermediate, which is then chlorinated to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process typically includes steps such as mixing, heating, and purification to ensure high yield and purity of the final product. Advanced techniques like distillation and crystallization are often employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dechlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane is utilized in several scientific research fields:

    Chemistry: It serves as a model compound for studying spirocyclic structures and their reactivity.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, is ongoing.

    Industry: It is employed in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane involves its interaction with molecular targets through its reactive chlorine atoms and spirocyclic structure. These interactions can lead to the formation of covalent bonds with target molecules, altering their function and activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or activation in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]octane
  • 1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]nonane

Uniqueness

1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane is unique due to its specific spirocyclic structure and the presence of two chlorine atoms, which confer distinct reactivity and stability. Compared to similar compounds, it offers unique opportunities for research and application in various fields.

Properties

CAS No.

89995-52-8

Molecular Formula

C10H16Cl2O2

Molecular Weight

239.14 g/mol

IUPAC Name

2,2-dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane

InChI

InChI=1S/C10H16Cl2O2/c1-4-5-7-13-8(2,3)9(14-7)6-10(9,11)12/h7H,4-6H2,1-3H3

InChI Key

OMBOXQBIMLGIML-UHFFFAOYSA-N

Canonical SMILES

CCCC1OC(C2(O1)CC2(Cl)Cl)(C)C

Origin of Product

United States

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